2,3,4,5,6-pentamethyl-N-(2-pyrazin-2-ylethyl)benzenesulfonamide
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Overview
Description
2,3,4,5,6-pentamethyl-N-(2-pyrazin-2-ylethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamide core substituted with five methyl groups and a pyrazin-2-ylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentamethyl-N-(2-pyrazin-2-ylethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride and 2-pyrazin-2-ylethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,3,4,5,6-pentamethylbenzenesulfonyl chloride is added dropwise to a solution of 2-pyrazin-2-ylethylamine and triethylamine in the chosen solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentamethyl-N-(2-pyrazin-2-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The methyl groups and the pyrazin-2-ylethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3,4,5,6-pentamethyl-N-(2-pyrazin-2-ylethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentamethyl-N-(2-pyrazin-2-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrazin-2-ylethyl group can enhance binding affinity through π-π interactions and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-pentamethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 2,3,4,5,6-pentamethyl-N-(3-pyridinyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2,3,4,5,6-pentamethyl-N-(2-pyrazin-2-ylethyl)benzenesulfonamide is unique due to the presence of the pyrazin-2-ylethyl group, which can provide distinct electronic and steric properties. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(2-pyrazin-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-11-12(2)14(4)17(15(5)13(11)3)23(21,22)20-7-6-16-10-18-8-9-19-16/h8-10,20H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWDGXZQGCBOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCCC2=NC=CN=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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